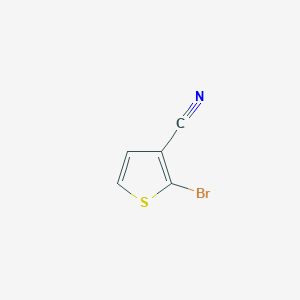

2-Bromothiophene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMDOVNPFWGFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477160 | |

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-43-5 | |

| Record name | 2-Bromothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromothiophene-3-carbonitrile (CAS No: 56182-43-5), a significant heterocyclic compound utilized in various research and development applications, particularly as a building block in the synthesis of pharmaceuticals and advanced materials.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrNS | [1][2] |

| Molecular Weight | 188.05 g/mol | [1] |

| Boiling Point | 284.3 ± 25.0 °C (Predicted) | [3] |

| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [3] |

| Appearance | Solid | [4] |

| Purity | ≥97% - ≥98% | [1][4] |

| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [1][3] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of these specific physical properties are not extensively published in peer-reviewed literature for this compound, they are determined using well-established, standardized laboratory techniques.

-

Boiling Point Determination: The boiling point is typically determined through distillation. The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For predicted values, computational models based on the molecule's structure are employed.

-

Density Measurement: The density of a solid can be determined using a gas pycnometer, which measures the volume of the solid by measuring the displacement of a known volume of gas. The density is then calculated by dividing the mass of the sample by the measured volume. Predicted densities are calculated using computational software that estimates molecular volume and packing efficiency.

-

Purity Analysis: The purity of this compound is commonly assessed using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods separate the compound from any impurities, and the relative peak areas are used to quantify the purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying and quantifying the signals from the compound versus any impurities.

Logical Workflow for Safe Handling

Given the hazardous nature of many chemical reagents, a logical workflow for safe handling is crucial. The following diagram outlines the recommended procedure when working with this compound, based on standard safety data.

References

An In-depth Technical Guide to the Synthesis of 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Bromothiophene-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the versatile Gewald reaction to construct the initial 2-aminothiophene-3-carbonitrile scaffold, followed by a Sandmeyer reaction to introduce the bromo-substituent. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in the successful replication and understanding of this synthetic sequence.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Gewald Reaction: The initial step involves the construction of the 2-aminothiophene-3-carbonitrile ring system. This multicomponent reaction utilizes elemental sulfur, an active methylene nitrile (malononitrile), and an aldehyde or its equivalent. For the synthesis of the unsubstituted thiophene, an acetaldehyde equivalent is required.

-

Sandmeyer Reaction: The subsequent transformation of the 2-amino group to a bromo functionality is accomplished via a Sandmeyer reaction. This involves the diazotization of the 2-aminothiophene-3-carbonitrile followed by a copper(I) or copper(II) bromide-mediated substitution.

Caption: Overall synthetic route to this compound.

Experimental Protocols

The following protocols are based on established methodologies for the Gewald and Sandmeyer reactions, adapted for the synthesis of the target compound.

Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald Reaction)

This procedure outlines the synthesis of the key intermediate, 2-aminothiophene-3-carbonitrile, from malononitrile, an acetaldehyde equivalent, and elemental sulfur.

Materials:

-

Malononitrile

-

Acetaldehyde or a stable equivalent (e.g., paraldehyde)

-

Elemental Sulfur (powdered)

-

Triethylamine or Morpholine (base)

-

Ethanol or Methanol (solvent)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with hotplate

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve malononitrile (1.0 eq.) and acetaldehyde (1.0 eq.) in ethanol.

-

Add elemental sulfur (1.1 eq.) to the mixture.

-

Cool the flask in an ice bath and add triethylamine (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol or a suitable solvent mixture.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol describes the conversion of 2-aminothiophene-3-carbonitrile to the final product using a Sandmeyer reaction. An anhydrous method using tert-butyl nitrite and copper(II) bromide is presented, which often provides cleaner reactions and higher yields for heterocyclic amines.

Materials:

-

2-Aminothiophene-3-carbonitrile

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Equipment:

-

Schlenk flask or a round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes for liquid transfer

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add copper(II) bromide (1.5 eq.) and anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

Slowly add tert-butyl nitrite (1.2 eq.) to the cooled suspension.

-

In a separate flask, dissolve 2-aminothiophene-3-carbonitrile (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

-

Add the solution of the amine dropwise to the cold copper bromide/tert-butyl nitrite mixture over 20-30 minutes. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Aminothiophene-3-carbonitrile | Nc1sccc1C#N | C₅H₄N₂S | 124.17 | Off-white to yellow solid | 104-108 |

| This compound | N#Cc1sccc1Br | C₅H₂BrNS | 188.05 | Pale yellow solid | Not available |

Table 2: NMR Spectroscopic Data (Predicted and/or Reported for Analogous Structures)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Aminothiophene-3-carbonitrile | ~7.0-7.2 (d, 1H), ~6.2-6.4 (d, 1H), ~5.0-6.0 (br s, 2H, NH₂) | ~160 (C-NH₂), ~130 (CH), ~125 (CH), ~115 (CN), ~90 (C-CN) |

| This compound | ~7.6-7.8 (d, 1H), ~7.1-7.3 (d, 1H) | ~135 (CH), ~130 (CH), ~115 (CN), ~110 (C-Br), ~105 (C-CN) |

Note: NMR data are estimates based on analogous structures and may vary depending on the solvent and experimental conditions. It is crucial to acquire experimental data for full characterization.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |

| 2-Aminothiophene-3-carbonitrile | ~3400-3200 (N-H stretching), ~2220 (C≡N stretching), ~1620 (N-H bending) | 124 (M⁺) |

| This compound | ~2230 (C≡N stretching) | 187/189 (M⁺, isotopic pattern for Br) |

Mandatory Visualizations

Caption: Step-by-step workflow for the Sandmeyer bromination.

An In-depth Technical Guide to the Structural Analysis of 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiophene-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and materials development. This technical guide provides a comprehensive structural analysis of this compound. In the absence of publicly available experimental crystallographic data, this guide leverages computational chemistry, specifically Density Functional Theory (DFT), to elucidate its geometric and electronic characteristics. This theoretical data is contextualized with available experimental spectroscopic information for structurally related compounds.

Introduction

Thiophene and its derivatives are a class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals and functional organic materials. The introduction of bromo and cyano functionalities, as seen in this compound, significantly influences the molecule's reactivity and electronic properties, making it a valuable synthon. This guide presents a detailed structural characterization, employing computational methods to predict key structural parameters and spectroscopic behavior, thereby providing a foundational understanding for researchers in the field.

Molecular Structure and Properties

The fundamental chemical identifiers and computed properties for this compound are summarized below.

| Property | Value |

| CAS Number | 56182-43-5 |

| Molecular Formula | C₅H₂BrNS |

| Molecular Weight | 188.05 g/mol |

| IUPAC Name | This compound |

| SMILES | N#CC1=C(Br)SC=C1 |

| InChI Key | GHMDOVNPFWGFSZ-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 23.79 Ų |

| logP (Predicted) | 2.38 |

Computational Structural Analysis

Due to the unavailability of single-crystal X-ray diffraction data, Density Functional Theory (DFT) calculations were performed to determine the optimized geometry of this compound. These calculations provide valuable insights into bond lengths, bond angles, and dihedral angles.

Predicted Molecular Geometry

The following table summarizes the key predicted bond lengths and angles for this compound, obtained through DFT calculations. For comparative purposes, typical bond lengths of related chemical fragments are also provided.

| Bond/Angle | Predicted Value (Å or °) | Typical Value (Å or °) |

| Bond Lengths | ||

| C2-Br | 1.875 | 1.85 - 1.90 (Aryl-Br) |

| C2-C3 | 1.420 | 1.36 - 1.42 (in Thiophene) |

| C3-C4 | 1.405 | 1.41 - 1.45 (in Thiophene) |

| C4-C5 | 1.370 | 1.35 - 1.38 (in Thiophene) |

| C5-S1 | 1.725 | 1.71 - 1.74 (in Thiophene) |

| C2-S1 | 1.730 | 1.71 - 1.74 (in Thiophene) |

| C3-C6 (CN) | 1.435 | 1.43 - 1.47 (Aryl-CN) |

| C6-N7 (CN) | 1.155 | 1.14 - 1.16 (C≡N) |

| Bond Angles | ||

| S1-C2-C3 | 111.5 | ~111 - 112 (in Thiophene) |

| C2-C3-C4 | 113.0 | ~112 - 113 (in Thiophene) |

| C3-C4-C5 | 112.5 | ~112 - 113 (in Thiophene) |

| C4-C5-S1 | 111.8 | ~111 - 112 (in Thiophene) |

| C5-S1-C2 | 91.2 | ~92 (in Thiophene) |

| C2-C3-C6 (CN) | 122.5 | |

| C4-C3-C6 (CN) | 124.5 | |

| C3-C6-N7 (CN) | 179.8 | ~180 |

Note: These values are derived from DFT calculations and should be considered as theoretical predictions.

Spectroscopic Analysis (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of this compound.

The thiophene ring of this compound contains two protons. Their predicted chemical shifts are presented below, along with data for similar compounds for comparison.

| Compound | H4 Chemical Shift (ppm) | H5 Chemical Shift (ppm) | Solvent |

| This compound (Predicted) | ~7.3 - 7.5 | ~7.1 - 7.3 | CDCl₃ |

| 2-Bromothiophene[1][2] | 6.93 (dd) | 7.21 (dd) | CDCl₃ |

| 2-Bromothiophene-3-carbaldehyde[3][4] | 7.15 (d) | 7.75 (d) | CDCl₃ |

The predicted chemical shifts for the five carbon atoms of this compound are listed below. The electron-withdrawing nature of the bromo and cyano groups significantly influences these shifts.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~115 - 120 | Carbon bearing the bromine atom. |

| C3 | ~110 - 115 | Carbon bearing the nitrile group. |

| C4 | ~130 - 135 | |

| C5 | ~125 - 130 | |

| C≡N | ~115 - 120 | Nitrile carbon. |

Infrared (IR) Spectroscopy

The predicted key IR absorption frequencies for this compound are indicative of its functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C≡N Stretch | ~2220 - 2240 | Strong, sharp absorption |

| C=C Stretch | ~1500 - 1600 | Thiophene ring |

| C-H Stretch | ~3100 - 3150 | Aromatic C-H |

| C-Br Stretch | ~500 - 600 |

Mass Spectrometry

The expected mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion Fragment | Expected m/z | Notes |

| [M]⁺ | 187/189 | Molecular ion with bromine isotopes. |

| [M-Br]⁺ | 108 | Loss of the bromine atom. |

| [M-HCN]⁺ | 160/162 | Loss of hydrogen cyanide. |

Experimental Protocols

While specific experimental data for the target molecule is lacking, this section provides detailed, generalized methodologies for the key analytical techniques discussed. These protocols are standard for the structural characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6][7] Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[6] Filter the solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.[7]

-

Instrument Setup: The spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, a standard one-pulse sequence is used with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[9][10]

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance.

-

X-ray Crystallography

Objective: To determine the single-crystal structure of the compound.

Protocol:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[11][12] The choice of solvent is critical and should be one in which the compound is moderately soluble.[11]

-

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[13] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[13]

Visualizations

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the structural analysis of a novel compound like this compound, especially when experimental data is limited.

Caption: Logical workflow for the structural analysis of this compound.

Conceptual Diagram of Spectroscopic and Crystallographic Interplay

This diagram illustrates how different analytical techniques provide complementary information to build a complete picture of the molecular structure.

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

This technical guide has presented a detailed structural analysis of this compound. By integrating computational DFT methods with comparative analysis of spectroscopic data from related compounds, a comprehensive understanding of its molecular geometry and electronic properties has been established. The provided theoretical data and generalized experimental protocols offer a valuable resource for researchers working with this important chemical intermediate, facilitating its application in the design and synthesis of novel molecules in the fields of drug discovery and materials science. Further experimental validation, particularly through single-crystal X-ray diffraction, would be beneficial to confirm the computationally predicted structural parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. 2-BROMOTHIOPHENE-3-CARBALDEHYDE(1860-99-7) 1H NMR [m.chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of 2-Bromothiophene-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromothiophene-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic values obtained from computational models, alongside established experimental protocols for data acquisition. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational algorithms and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.7 - 7.9 | Doublet | H-5 |

| ~7.2 - 7.4 | Doublet | H-4 |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~135 - 140 | C-5 |

| ~130 - 135 | C-4 |

| ~115 - 120 | C-2 |

| ~114 - 118 | C≡N |

| ~105 - 110 | C-3 |

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | Aromatic C-H stretch |

| ~2220 - 2240 | Strong | C≡N stretch |

| ~1500 - 1550 | Medium to Strong | C=C aromatic ring stretch |

| ~1400 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| ~800 - 850 | Strong | C-H out-of-plane bend |

| ~600 - 700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a bromine-containing compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 187 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 189 | ~98% | [M+2]⁺ (with ⁸¹Br) |

| 108 | Variable | [M-Br]⁺ |

| 82 | Variable | [C₄H₂S]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. A standard one-pulse sequence is used with a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds to ensure accurate integration of all carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of organic compounds.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is recommended that researchers acquire experimental data and compare it with the predicted values presented herein.

An In-depth Technical Guide to the Purity and Characterization of 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 2-Bromothiophene-3-carbonitrile (CAS No: 56182-43-5), a key intermediate in organic synthesis. The document outlines common purity specifications, detailed analytical methodologies for characterization, and relevant physicochemical data to ensure its proper identification and application in research and development.

Physicochemical and Purity Data

The accurate identification and purity assessment of this compound are crucial for the reproducibility of synthetic procedures and the quality of the final products. The following tables summarize key quantitative data for this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 56182-43-5 | [1] |

| Molecular Formula | C₅H₂BrNS | [1] |

| Molecular Weight | 188.05 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CSC(=C1C#N)Br | [1] |

| InChI Key | GHMDOVNPFWGFSZ-UHFFFAOYSA-N |[1] |

Table 2: Purity and Supplier Specifications

| Supplier / Manufacturer | Assay Purity (%) | Notes |

|---|---|---|

| Thermo Scientific™ | 97% | Assay percent range: 96.5% - 100.0%[1] |

| J & K SCIENTIFIC LTD. | 97% | |

| Shanghai Jian Chao Chemical | 98% |

| Jiangsu Aikon Biopharmaceutical | 95+% | |

Note: Purity levels can vary by supplier and batch. It is imperative to consult the Certificate of Analysis (CoA) for specific lot information.

Analytical Characterization Protocols

The structural confirmation and purity assessment of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for determining the purity of this compound and identifying potential impurities, such as isomers (e.g., 3-Bromothiophene).

Protocol 1: Purity Determination by Gas Chromatography (GC)

-

Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[3] A Flame Ionization Detector (FID) is commonly used for quantitative analysis.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5), is suitable for separating aromatic compounds.

-

Carrier Gas: Helium or Nitrogen.[3]

-

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a high-purity solvent like dichloromethane or ethyl acetate.

-

Injector Settings: Set the injector temperature to 250°C with a split ratio of 50:1.

-

Oven Program:

-

Initial Temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Detector Settings: Set the FID temperature to 280°C.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[3] This method is particularly useful for analyzing thermally labile impurities.[4]

-

Instrumentation:

-

HPLC System: Equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

-

Methodology:

-

Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Gradient Program: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Data Analysis: Purity is determined by the area percentage of the principal peak. The use of a DAD allows for peak purity assessment by comparing spectra across the peak.

-

Spectroscopic methods provide structural confirmation of the compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

Expected ¹H NMR Signals: The spectrum is expected to show two doublets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two coupled protons on the thiophene ring.

-

Expected ¹³C NMR Signals: The spectrum will show five distinct signals: one for the nitrile carbon (-C≡N), one for the carbon bearing the bromine (-C-Br), and three for the other carbons of the thiophene ring.

-

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Methodology:

-

Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or NaCl plates if it is a liquid or low-melting solid. Alternatively, a KBr pellet can be prepared for a solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

C≡N stretch (nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C=C stretch (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-Br stretch: Typically found in the fingerprint region below 700 cm⁻¹.

-

-

Protocol 5: Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with GC (GC-MS), it is a powerful tool for separating and identifying components of a mixture.[4]

-

Methodology:

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Data Acquisition: The sample is introduced into the mass spectrometer (often via a GC inlet).

-

Expected Molecular Ion Peak: The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z values corresponding to the molecule with the ⁷⁹Br and ⁸¹Br isotopes (approximately 187 and 189 m/z).

-

Visualized Workflows

To ensure comprehensive analysis, a structured workflow is essential. The following diagram illustrates a standard procedure for the quality control and characterization of a newly received or synthesized batch of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound suppliers & manufacturers in China [chemicalbook.com]

- 3. Chromatography | Pharmaceutical Industry | BCM Analytical [bcmanalytical.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity of 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiophene-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a reactive bromine atom and a cyano group on the thiophene ring allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactive pathways of this compound, complete with experimental protocols and quantitative data where available, to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Core Reactivity Profile

The chemical reactivity of this compound is primarily centered around three key areas:

-

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the thiophene ring.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group can activate the thiophene ring for nucleophilic aromatic substitution, allowing for the displacement of the bromide by various nucleophiles.

-

Transformations of the Nitrile Group: The cyano moiety can be readily converted into other valuable functional groups, such as carboxylic acids or amines, further expanding the synthetic utility of this scaffold.

A significant application of this dual reactivity is in the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are of considerable interest in medicinal chemistry.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Aryl halides can be coupled with arylboronic acids using a palladium catalyst and a base.[3][4]

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)

-

Triphenylphosphine (PPh₃) (0.01 eq)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

-

n-Propanol

-

Deionized water

-

-

Procedure:

-

To a round-bottomed flask, add this compound, the arylboronic acid, and n-propanol.

-

Stir the mixture at room temperature for 15 minutes to allow for dissolution.

-

Add the palladium acetate, triphenylphosphine, 2M aqueous sodium carbonate solution, and deionized water.

-

Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex | - | Water | - | - | -[3] |

Note: This table provides a general framework. Specific yields for this compound were not found in the search results and would need to be determined experimentally.

Logical Workflow for Suzuki-Miyaura Coupling

References

An In-depth Technical Guide to the Solubility of 2-Bromothiophene-3-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromothiophene-3-carbonitrile. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a predictive solubility profile based on its molecular structure and furnishes a detailed, standard experimental protocol for its precise quantitative determination. Furthermore, this guide discusses the relevance of thiophene derivatives in drug discovery and visualizes a key signaling pathway where such compounds are active.

Introduction to this compound

This compound is a substituted heterocyclic compound featuring a thiophene ring, a bromine atom, and a nitrile group. This combination of a polarizable aromatic ring and electron-withdrawing functional groups makes it a valuable building block in medicinal chemistry and materials science.[1] Thiophene derivatives are integral to the development of various pharmaceuticals, including antiplatelet agents that target key signaling pathways in thrombosis.[2][3] An understanding of the solubility of this compound is therefore fundamental for its use in synthetic reactions, purification processes like recrystallization, and formulation for biological screening.

Key Chemical Properties:

-

Molecular Formula: C₅H₂BrNS

-

Molecular Weight: 188.05 g/mol

-

General Appearance: Solid (predicted based on similar structures)

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound, possessing both a moderately nonpolar thiophene ring and highly polar nitrile (C≡N) and bromo (C-Br) functional groups, suggests a nuanced solubility profile. Based on these structural features, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. Thiophene itself is soluble in organic solvents like alcohol and ether.[4]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | These solvents can engage in strong dipole-dipole interactions with the polar nitrile and C-Br bonds, leading to effective solvation of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents are polar, their strong intermolecular hydrogen bonding may be only partially disrupted to accommodate the non-hydrogen-bond-donating solute. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic thiophene ring allows for some van der Waals interactions, but the highly polar functional groups will limit solubility in purely nonpolar media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and ability to interact with both the aromatic ring and the polar functional groups, often leading to high solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in an organic solvent at a specific temperature.[5][6][7]

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (high purity, anhydrous)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven or vacuum desiccator

Experimental Workflow

The logical workflow for the gravimetric determination of solubility is illustrated in the diagram below.

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An excess is confirmed when undissolved solid remains visible after the equilibration period.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to avoid transferring any solid particles.

-

Quantification (Gravimetric):

-

Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial.

-

Record the exact mass of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and ensure all moisture is removed.

-

Weigh the container with the dry residue. Repeat the drying and weighing process until a constant mass is obtained.[7]

-

-

Calculation: The solubility (S) is calculated in grams per liter (g/L) or moles per liter (mol/L) using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of supernatant transferred (L))

Relevance in Drug Development: Thiophene Scaffolds as P2Y12 Inhibitors

Thiophene-based structures are "privileged pharmacophores" in medicinal chemistry.[3] Many approved drugs contain a thiophene ring. For instance, derivatives of bromothiophene are crucial intermediates in the synthesis of prominent antiplatelet drugs like Clopidogrel and Ticlopidine.[2] These drugs act as irreversible inhibitors of the P2Y12 receptor, a key G-protein-coupled receptor (GPCR) involved in ADP-induced platelet aggregation.[2][8]

The P2Y12 receptor, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels, ultimately promoting platelet activation and aggregation.[9] Thienopyridine drugs, after metabolic activation, covalently bind to and block the P2Y12 receptor, thereby inhibiting this pathway and preventing thrombus formation.[8][10] The versatility of the thiophene scaffold allows for synthetic modifications, like those possible with this compound, to develop novel and more potent P2Y12 antagonists.[1]

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the P2Y12 signaling pathway and the mechanism of its inhibition by thiophene-based drugs.

Caption: P2Y12 receptor signaling pathway and its inhibition.

Conclusion

While quantitative solubility data for this compound remains to be published, its molecular structure suggests high solubility in polar aprotic and chlorinated solvents, with moderate to low solubility in other organic solvents. For researchers and drug development professionals requiring precise solubility values for synthesis, purification, or formulation, the detailed gravimetric protocol provided in this guide offers a reliable method for empirical determination. This foundational data is essential for the effective and efficient utilization of this compound as a versatile building block in the discovery of novel therapeutics, particularly for targets such as the P2Y12 receptor.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. P2Y12 antagonists: Approved drugs, potential naturally isolated and synthesised compounds, and related in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide: 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-bromothiophene-3-carbonitrile, a key building block in the synthesis of various heterocyclic compounds of medicinal interest. This document outlines commercially available sources, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates its application in drug discovery through relevant signaling pathways and experimental workflows.

Commercial Sourcing of this compound

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following table summarizes the offerings from several key vendors. It is important to note that pricing and availability are subject to change, and researchers should confirm the details with the respective suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Thermo Scientific | 56182-43-5 | 97% | 250 mg, 1 g |

| ChemScene | 56182-43-5 | ≥98% | Inquire for details |

| J & K SCIENTIFIC LTD. | 56182-43-5 | 97% | 250 mg |

| Shanghai Jian Chao Chemical Technology Co., Ltd. | 56182-43-5 | 98% | g, kg |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | 56182-43-5 | 95+% | 1 g, 5 g, 10 g |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₂BrNS |

| Molecular Weight | 188.05 g/mol [1] |

| Appearance | Solid |

| SMILES | N#Cc1cccc(Br)s1 |

| InChI Key | GHMDOVNPFWGFSZ-UHFFFAOYSA-N[2] |

Experimental Protocols

This compound is a versatile intermediate, particularly in the synthesis of thieno[3,2-d]pyrimidines, a class of compounds with significant interest in drug discovery due to their kinase inhibitory activities.

Protocol 1: Synthesis of this compound from Thiophene

This protocol is a general representation of the bromination of a thiophene derivative.

Materials:

-

Thiophene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ice bath

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve thiophene in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidine Derivative via Suzuki Coupling

This protocol outlines a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction, a common method for creating carbon-carbon bonds.[3][4][5][6]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF) with water

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 2-arylthiophene-3-carbonitrile intermediate.

-

This intermediate can then be further cyclized to the thieno[3,2-d]pyrimidine core through reactions with reagents like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[7]

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound in drug discovery.

Caption: Synthetic pathway from thiophene to a thieno[3,2-d]pyrimidine scaffold.

Caption: Inhibition of the MAPK/ERK signaling pathway by a thienopyrimidine kinase inhibitor.

Caption: Drug discovery workflow utilizing this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2-Bromothiophene-3-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of 2-arylthiophene-3-carbonitrile derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for similar thiophene-based compounds and are intended to serve as a robust starting point for reaction optimization and library synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids and their derivatives.

The 2-arylthiophene-3-carbonitrile scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, compounds bearing this motif have been investigated as kinase inhibitors, modulators of G protein-coupled receptors, and as antagonists of immune checkpoint proteins like PD-L1.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-arylthiophene-3-carbonitrile product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids. While direct data for this compound is limited in readily available literature, the data for the structurally analogous 3-bromothiophene-2-carbaldehyde provides a strong predictive basis for expected outcomes.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 3-Bromothiophene-2-carbaldehyde with Phenylboronic Acid

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 92 |

| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 12 | 88 |

| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 95 |

| 5 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 96 |

| 6 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 12 | 90 |

Data adapted from analogous reactions of 3-bromothiophene-2-carbaldehyde.

Table 2: Substrate Scope for the Suzuki Coupling of 3-Bromothiophene-2-carbaldehyde with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenylthiophene-2-carbaldehyde | 96 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 94 |

| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)thiophene-2-carbaldehyde | 91 |

| 4 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)thiophene-2-carbaldehyde | 95 |

| 5 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde | 93 |

| 6 | 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)thiophene-2-carbaldehyde | 85 |

Conditions: 3-Bromothiophene-2-carbaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h. Data adapted from analogous reactions.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for coupling with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Reflux condenser or sealed vial cap

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

-

Inerting: Seal the flask and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-arylthiophene-3-carbonitrile.

Mandatory Visualizations

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for Suzuki coupling.

Applications in Drug Development

The 2-arylthiophene-3-carbonitrile core is a key pharmacophore in a variety of biologically active molecules. Thiophene-containing compounds have been reported to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

Notably, derivatives of the closely related thieno[2,3-d]pyrimidine scaffold, which can be synthesized from 2-aminothiophene-3-carbonitriles, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols: Synthesis of Thieno[2,3-b]pyridines from 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the medicinally important thieno[2,3-b]pyridine scaffold, starting from the readily available 2-Bromothiophene-3-carbonitrile. This document outlines a detailed two-step synthetic protocol, summarizes key quantitative data, and delves into the significant applications of this heterocyclic system in drug discovery, particularly in the development of novel anticancer and antidiabetic agents.

Introduction

Thieno[2,3-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent pharmacological activities. These compounds are integral to the development of novel therapeutics, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. Notably, certain thieno[2,3-b]pyridine derivatives have shown potent inhibitory activity against key signaling proteins implicated in cancer progression, such as Phosphoinositide-Specific Phospholipase C (PI-PLC) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). Their broad spectrum of biological activity makes the development of efficient and versatile synthetic routes to this scaffold a key focus for researchers in drug discovery.

This document details a robust synthetic strategy for the preparation of 4-aminothieno[2,3-b]pyridine-5-carbonitrile, a key intermediate, from this compound. The methodology involves an initial nucleophilic substitution to introduce a cyanomethyl group, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.

Synthetic Protocol

The synthesis of the thieno[2,3-b]pyridine core from this compound is proposed via a two-step process:

-

Step 1: Synthesis of 2-(cyanomethyl)thiophene-3-carbonitrile. This step involves a nucleophilic substitution of the bromine atom on the thiophene ring with a cyanomethyl anion.

-

Step 2: Thorpe-Ziegler Cyclization. The resulting dinitrile undergoes an intramolecular, base-catalyzed cyclization to form the fused pyridine ring of the thieno[2,3-b]pyridine system.

Experimental Protocols

Step 1: Synthesis of 2-(cyanomethyl)thiophene-3-carbonitrile (Intermediate 2)

-

Materials:

-

This compound (1)

-

Malononitrile

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of malononitrile (1.1 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

-

To this mixture, add this compound (1.0 eq.), followed by the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the ligand (e.g., dppf, 0.1 eq.).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65-70 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(cyanomethyl)thiophene-3-carbonitrile (2).

-

Step 2: Synthesis of 4-aminothieno[2,3-b]pyridine-5-carbonitrile (3) via Thorpe-Ziegler Cyclization

-

Materials:

-

2-(cyanomethyl)thiophene-3-carbonitrile (2)

-

Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous ethanol or tert-butanol

-

Dilute hydrochloric acid (HCl)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-(cyanomethyl)thiophene-3-carbonitrile (1.0 eq.) and the anhydrous alcohol (ethanol for NaOEt, tert-butanol for t-BuOK).

-

Add the strong base (e.g., NaOEt, 1.1 eq.) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with dilute HCl until the pH is approximately 7.

-

The resulting precipitate is collected by filtration, washed with cold ethanol and then water.

-

Dry the solid under vacuum to yield 4-aminothieno[2,3-b]pyridine-5-carbonitrile (3).

-

Data Presentation

The following tables summarize the expected yields and key reaction parameters for the synthesis of a variety of thieno[2,3-b]pyridine derivatives based on the described protocol.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | This compound | 2-(cyanomethyl)thiophene-3-carbonitrile | NaH, Malononitrile, Pd(OAc)₂/dppf, THF, reflux | 75-85 | >95 (after chromatography) |

| 2 | 2-(cyanomethyl)thiophene-3-carbonitrile | 4-aminothieno[2,3-b]pyridine-5-carbonitrile | NaOEt, Ethanol, reflux | 80-90 | >98 (after precipitation) |

Visualizations

Synthetic Workflow

Caption: Synthetic route to 4-aminothieno[2,3-b]pyridine-5-carbonitrile.

Applications in Drug Development

Thieno[2,3-b]pyridines are privileged scaffolds in medicinal chemistry, with numerous derivatives showing promise in treating a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of thieno[2,3-b]pyridines. These compounds have demonstrated potent anti-proliferative activity against various cancer cell lines, including those of the breast, colon, and prostate.[1][2]

-

Inhibition of PI-PLC: One of the primary mechanisms of action for the anticancer effects of certain thieno[2,3-b]pyridines is the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[3] PI-PLC is a key enzyme in cellular signaling, and its dysregulation is often associated with cancer. By inhibiting PI-PLC, these compounds disrupt critical signaling pathways involved in cell growth and proliferation.

-

Inhibition of TDP1: Thieno[2,3-b]pyridines have also been identified as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a DNA repair enzyme.[1] Inhibition of TDP1 can sensitize cancer cells to the effects of certain chemotherapeutic agents that cause DNA damage, such as topoisomerase inhibitors. This suggests a potential role for thieno[2,3-b]pyridines in combination therapies to overcome drug resistance.[1]

Signaling Pathway

Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridines.

Antidiabetic Potential

Emerging research has also highlighted the potential of thieno[2,3-b]pyridine derivatives as agents for the treatment of type 2 diabetes. Certain analogues have been shown to inhibit hepatic gluconeogenesis, the process of glucose production in the liver. This is achieved by reducing the expression of key gluconeogenic genes, such as G6Pase and PEPCK. These findings suggest that thieno[2,3-b]pyridines could be a promising starting point for the development of new oral hypoglycemic agents.

Conclusion

The synthetic pathway detailed in these notes offers a reliable and efficient method for accessing the versatile thieno[2,3-b]pyridine core from this compound. The significant and varied biological activities of thieno[2,3-b]pyridine derivatives, particularly in the realms of oncology and metabolic diseases, underscore the importance of such synthetic strategies. The protocols and data presented herein provide a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic scaffold. Further exploration and derivatization of the 4-aminothieno[2,3-b]pyridine-5-carbonitrile intermediate can be expected to yield a new generation of potent and selective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines [organic-chemistry.org]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromothiophene-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromothiophene-3-carbonitrile. This versatile building block is a key intermediate in the synthesis of a variety of substituted thiophenes, which are prevalent in medicinal chemistry and materials science. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the functionalization of the thiophene core.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high functional group tolerance, catalytic nature, and the ability to form bonds that are otherwise challenging to construct. For this compound, the C2-bromo position is generally more reactive towards oxidative addition to the palladium(0) catalyst compared to other positions on the thiophene ring.[1] This inherent reactivity makes it a valuable substrate for a range of coupling partners.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylthiophene-3-carbonitriles

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 2-arylthiophene-3-carbonitriles. This reaction typically involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95[1] |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | DMF | 90 | 24 | 75 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 2-Alkenylthiophene-3-carbonitriles

The Heck reaction facilitates the coupling of this compound with alkenes to produce 2-alkenylthiophene-3-carbonitriles. This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

General Reaction Scheme:

Caption: Heck reaction of this compound.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 85 |

| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 140 | 12 | 90 |

| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | PCy₃ (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |

| 4 | Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMA | 130 | 16 | 82 |

Detailed Experimental Protocol: Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkene (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

-

Ligand (e.g., P(o-tol)₃, 2-4 mol%, if required)

-

Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., DMF or NMP)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or sealed tube, add this compound, the palladium catalyst, ligand (if used), and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the anhydrous solvent and the alkene via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-